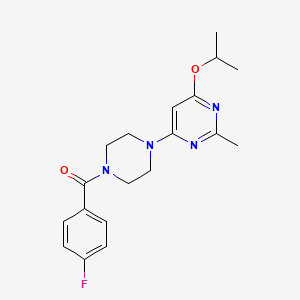
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives has been explored in the literature. For instance, a synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide is described, which involves a key step of basic cyclization to produce a 3-cyano-4-hydroxyquinoline intermediate . Although the target compound is not mentioned, the methods described could potentially be adapted for the synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the target compound would likely feature a tetrahydroquinoline core, a cyclopropanecarbonyl group, and a p-tolyloxy acetamide moiety. The structure analysis would involve determining the conformation and stereochemistry of the tetrahydroquinoline and cyclopropane rings, as well as the orientation of the p-tolyloxy group. However, specific details on the molecular structure analysis are not provided in the papers .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of the target compound. However, they do discuss reactions related to quinoline derivatives, such as the photochemically induced cyclization of N-[2-(o-styryl)phenylethyl]acetamides . This information could be useful in predicting the reactivity of the tetrahydroquinoline moiety in the target compound, as well as potential photochemical reactions it may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound would include its melting point, boiling point, solubility, and stability. These properties are influenced by the functional groups present in the molecule. While the papers do not provide data on the specific compound , they do offer insights into the properties of structurally similar compounds, which could be used as a reference for making educated guesses about the properties of the target compound .
科学的研究の応用
Structural Aspects and Properties
Research into the structural aspects and properties of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, has been conducted to understand their gel formation capabilities and crystal structures. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and molecular engineering (Karmakar, Sarma, & Baruah, 2007).
Synthesis of Constrained Derivatives
The synthesis of constrained derivatives like 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases innovative approaches in organic synthesis. These compounds represent a novel class of molecules with potential applications in medicinal chemistry and drug development (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Cyclization Techniques and Derivatives Synthesis
Research into cyclization techniques has led to the development of various pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives. Such studies are crucial for advancing synthetic methodologies that can be applied in the synthesis of complex molecules for pharmaceutical research (Lu & Shi, 2007).
Antiproliferative Activities
The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives for their antiproliferative activities against various human cancer cell lines highlight the therapeutic potential of such compounds. This area of research is indicative of the ongoing efforts to discover new anticancer agents (Chen et al., 2013).
Siderophore Activity
Studies on the synthesis of siderophore-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine and their growth-promoting ability in microbial iron-transport systems demonstrate the application of these compounds in addressing microbial growth and development. Such research contributes to the understanding of microbial nutrition and may have applications in agriculture and biotechnology (Dolence, Lin, Miller, & Payne, 1991).
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-15-4-9-19(10-5-15)27-14-21(25)23-18-8-11-20-17(13-18)3-2-12-24(20)22(26)16-6-7-16/h4-5,8-11,13,16H,2-3,6-7,12,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXPXSHNTUIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



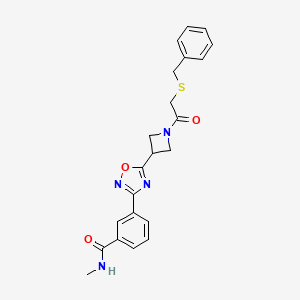
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2545712.png)
![2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid](/img/structure/B2545714.png)
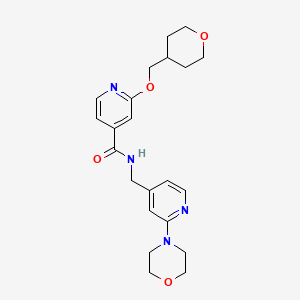
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2545719.png)
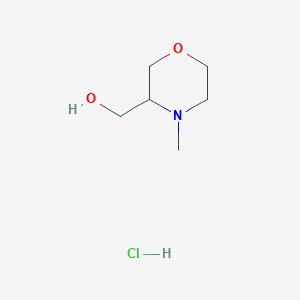
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)
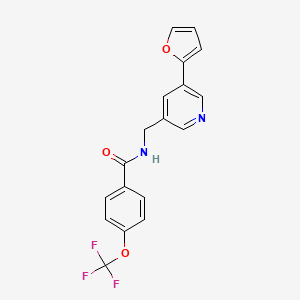
![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)
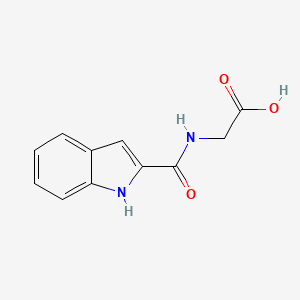
![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)
